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Abstract
This technical guide provides a comprehensive overview of the toxicological profile and safety

assessment of aluminum citrate. Aluminum citrate, a salt of aluminum and citric acid, is

utilized in various industrial applications and has been the subject of toxicological evaluation

due to the known neurotoxic potential of aluminum. This document synthesizes available data

on the acute, subchronic, and chronic toxicity, genotoxicity, carcinogenicity, reproductive and

developmental toxicity, and neurotoxicity of aluminum citrate. Particular emphasis is placed

on the role of the citrate ligand in enhancing the oral bioavailability of aluminum, a critical factor

in its toxicological assessment. Experimental protocols for key studies are detailed, and

quantitative data are summarized in structured tables for comparative analysis. Furthermore,

this guide includes visualizations of key signaling pathways implicated in aluminum-induced

toxicity, generated using the DOT language for Graphviz, to provide a deeper understanding of

its mechanisms of action at the molecular level.

Introduction
Aluminum is the third most abundant element in the Earth's crust and is ubiquitous in the

environment. Human exposure occurs through diet, drinking water, and the use of aluminum-

containing consumer products and pharmaceuticals. While generally considered to have low

bioavailability, the chemical form of aluminum significantly influences its absorption and

potential for toxicity. Aluminum citrate is of particular interest because citrate is a common
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dietary component and is known to form a stable complex with aluminum, thereby increasing its

gastrointestinal absorption and systemic distribution.[1] This enhanced bioavailability raises

questions about the safety profile of aluminum citrate, particularly concerning its potential for

neurotoxicity and other systemic effects. This guide aims to provide a detailed compilation and

analysis of the existing toxicological data on aluminum citrate to support risk assessment and

inform drug development professionals.

Toxicokinetics: The Role of Citrate in Aluminum
Absorption and Distribution
The toxic potential of ingested aluminum is intrinsically linked to its absorption from the

gastrointestinal tract. In its common forms, such as aluminum hydroxide, absorption is minimal.

However, the presence of citrate dramatically alters this profile.

Experimental Protocol: Bioavailability Study in Rats

A study investigating the toxicokinetics of aluminum citrate in rats provides insight into its

absorption.[1]

Test Substance: Aluminum citrate

Animal Model: Male Wistar rats

Administration: Chronic oral administration.

Dosage: Not specified in the abstract.

Endpoint: Measurement of aluminum levels in liver and brain tissue after 6 months.

Results: A 25-fold increase in liver aluminum and a 30-fold increase in brain aluminum levels

were observed compared to control rats.[2] This demonstrates a significant enhancement of

aluminum absorption and tissue accumulation in the presence of citrate.

The mechanism for this enhanced absorption involves the formation of a low-molecular-weight,

neutral, and soluble aluminum citrate complex in the gut, which can more readily traverse the

intestinal epithelium compared to the free aluminum ion or insoluble aluminum salts. Once
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absorbed, aluminum citrate can enter the bloodstream, where aluminum is primarily bound to

transferrin for transport throughout the body, including across the blood-brain barrier.[3]

Toxicological Profile
Acute Toxicity
Specific oral LD50 values for aluminum citrate in common laboratory animal models are not

readily available in the reviewed literature. Hazard identification data sheets classify aluminum
citrate as harmful if swallowed.[4] Acute toxicity of aluminum has been observed in specific

clinical scenarios, such as in patients with renal failure who concurrently ingested aluminum-

containing antacids and citrate solutions, leading to a rapidly progressive and fatal

encephalopathy.[5] This highlights the critical role of renal function in clearing absorbed

aluminum and the heightened risk in susceptible populations.

Table 1: Acute Toxicity Data

Test
Substance

Species Route Endpoint Value Reference

Aluminum
Citrate

Human Oral
Case
Report

Severe
encephalop
athy in
patients
with renal
failure

[5]

| Aluminum Compounds (general) | - | Oral | Hazard Statement | Harmful if swallowed |[4] |

Subchronic and Chronic Toxicity
Data from subchronic and chronic toxicity studies specifically on aluminum citrate are limited.

However, studies on other aluminum salts, often with citrate added to enhance absorption,

provide insights into the potential long-term effects. The primary target organ for chronic

aluminum toxicity is the central nervous system.

Genotoxicity
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The genotoxic potential of aluminum citrate has been evaluated by the National Toxicology

Program (NTP).

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

Test Substance: Aluminum Citrate

Study ID: A14572

Test System:Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and

Escherichia coli strain WP2 uvrA, with and without metabolic activation (S9).

Methodology: The test was conducted using a preincubation method. The test substance

was incubated with the bacterial strains and S9 mix (or buffer) before being plated on

minimal glucose agar plates. The number of revertant colonies was counted after incubation.

Results: The NTP concluded the results were "Equivocal" for mutagenicity.[1] This indicates

that the results were not clearly positive or negative under the tested conditions.

Table 2: Genotoxicity of Aluminum Citrate

Test
System

Endpoint
Concentrati
on/Dose

Metabolic
Activation

Result Reference

| S. typhimurium & E. coli | Gene Mutation | Not specified | With and Without S9 | Equivocal |[1]

|

Carcinogenicity
There is no definitive evidence to classify aluminum citrate as a carcinogen. Long-term

carcinogenicity bioassays specifically for aluminum citrate have not been identified in the

reviewed literature. The International Agency for Research on Cancer (IARC) has not classified

aluminum compounds as carcinogenic to humans. Epidemiological studies and animal

bioassays on other aluminum compounds have not provided clear evidence of a carcinogenic

hazard.[6]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1209684?utm_src=pdf-body
https://www.benchchem.com/product/b1209684?utm_src=pdf-body
https://cebs.niehs.nih.gov/cebs/test_article/31142-56-0
https://www.benchchem.com/product/b1209684?utm_src=pdf-body
https://cebs.niehs.nih.gov/cebs/test_article/31142-56-0
https://www.benchchem.com/product/b1209684?utm_src=pdf-body
https://www.benchchem.com/product/b1209684?utm_src=pdf-body
https://www.atsdr.cdc.gov/toxprofiles/tp22-c2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1209684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reproductive and Developmental Toxicity
The influence of citrate on the developmental toxicity of aluminum has been investigated.

Experimental Protocol: Developmental Toxicity Study in Rats

Test Substance: Aluminum citrate, aluminum hydroxide, and aluminum hydroxide with citric

acid.

Animal Model: Pregnant Sprague-Dawley rats.

Administration: Oral gavage from gestation day 6 through 15.

Dosage: 1064 mg/kg/day of aluminum citrate (equivalent to 133 mg Al/kg/day).

Endpoints: Maternal toxicity, pre- and post-implantation loss, number of live fetuses, fetal

body weight, and external, visceral, and skeletal examinations of fetuses.

Results: No significant differences were observed in pre- or post-implantation loss or the

number of live fetuses. No teratogenic effects were noted. However, in a separate group

treated with aluminum hydroxide and citric acid, there was a significant reduction in fetal

body weight and an increase in skeletal variations, suggesting some level of fetotoxicity

when aluminum absorption is enhanced by citrate. For the aluminum citrate group, no

significant embryotoxicity or teratogenicity was observed at the tested dose.[7]

Based on this study, a No-Observed-Adverse-Effect Level (NOAEL) for developmental toxicity

can be inferred.

Table 3: Reproductive and Developmental Toxicity of Aluminum Citrate

Species Route Dosage
Duratio
n

Endpoin
t

NOAEL LOAEL
Referen
ce

| Rat | Oral | 1064 mg/kg/day | Gestation days 6-15 | Developmental Toxicity | 1064 mg/kg/day |

Not Established |[7] |

Neurotoxicity
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The neurotoxic potential of aluminum is well-established, and studies have specifically

implicated aluminum citrate in the accumulation of aluminum in the central nervous system.

Experimental Protocol: Neurotoxicity Study in Mice

Test Substance: Aluminum chloride in diets with and without 3.5% sodium citrate.

Animal Model: Six-week-old female Swiss-Webster mice.

Administration: Dietary, for 5 to 7 weeks.

Dosage: Diets contained either 3 µg Al/g or 1000 µg Al/g.

Endpoints: Behavioral changes assessed by the National Institute of Environmental Health

Sciences Neurobehavioral Test Battery, and aluminum concentrations in liver, bone, spinal

cord, and brain.

Results: Mice fed the high aluminum diet with citrate showed significantly higher aluminum

concentrations in the liver, bone, spinal cord, and brain nuclear fraction.[8] These mice also

exhibited lower grip strength and greater startle responsiveness, indicating overt signs of

neurotoxicity.[8]

Mechanisms of Toxicity and Signaling Pathways
The toxicity of aluminum, including when administered as aluminum citrate, is thought to be

mediated through several molecular mechanisms, with oxidative stress and inflammation being

central.

Oxidative Stress
Aluminum is a known pro-oxidant, capable of catalyzing the formation of reactive oxygen

species (ROS) through Fenton-like reactions. This can lead to lipid peroxidation, protein

oxidation, and DNA damage, ultimately contributing to cellular dysfunction and apoptosis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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